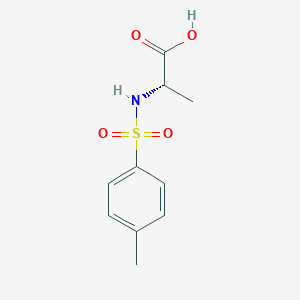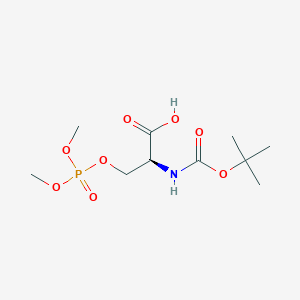![molecular formula C9H8ClNS B016972 5-Chloro-2-ethylbenzo[d]thiazole CAS No. 107611-11-0](/img/structure/B16972.png)
5-Chloro-2-ethylbenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-ethyl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their wide range of biological activities and medicinal applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-ethyl-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminothiophenol with chloroacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring.
Industrial Production Methods
In industrial settings, the synthesis of 5-Chloro-2-ethyl-1,3-benzothiazole often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-ethyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
5-Chloro-2-ethyl-1,3-benzothiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethyl-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as DNA gyrase and dihydroorotase, which are essential for bacterial growth and replication. This inhibition leads to the disruption of bacterial cell processes and ultimately results in cell death.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-1,3-benzothiazole: Lacks the chlorine atom at the 5th position.
5-Chloro-1,3-benzothiazole: Lacks the ethyl group at the 2nd position.
2-Methyl-1,3-benzothiazole: Contains a methyl group instead of an ethyl group at the 2nd position.
Uniqueness
The presence of both the chlorine atom at the 5th position and the ethyl group at the 2nd position in 5-Chloro-2-ethyl-1,3-benzothiazole provides unique chemical properties that enhance its reactivity and potential applications. This combination of substituents makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
107611-11-0 |
|---|---|
Molecular Formula |
C9H8ClNS |
Molecular Weight |
197.69 g/mol |
IUPAC Name |
5-chloro-2-ethyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNS/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2H2,1H3 |
InChI Key |
FHNDWGLSMGUUPO-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(S1)C=CC(=C2)Cl |
Canonical SMILES |
CCC1=NC2=C(S1)C=CC(=C2)Cl |
Synonyms |
Benzothiazole, 5-chloro-2-ethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2S,3S,3''S)-N-[3-(3-acetoxy-3-methoxycarbonylpropanamino)-3-tert-butoxycarbonylpropanyl]azetidine-2-carboxylic Acid tert-Butyl Ester](/img/structure/B16914.png)
![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxycarbonylpropanoyl]azetidine-2-carboxylic Acid tert-butyl Ester](/img/structure/B16916.png)



